Methyl 1-methylpiperidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEGGKQFWJCIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513954 | |
| Record name | Methyl 1-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690-74-0 | |
| Record name | Methyl 1-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 1 Methylpiperidine 2 Carboxylate and Its Stereoisomers
Enantioselective Synthesis Strategies for Chiral Methyl 1-Methylpiperidine-2-carboxylate
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated methods to control stereochemistry during synthesis. For this compound, achieving high enantiopurity is crucial for its potential applications.
Asymmetric Catalysis in this compound Formation
Asymmetric catalysis offers an elegant approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Proline-catalyzed asymmetric α-amination of aldehydes represents a key organocatalytic strategy. For instance, an aldehyde derived from the ozonolysis of cyclohexene (B86901) can undergo an L-proline catalyzed asymmetric α-amination to produce a chiral amino alcohol with over 99% enantiomeric excess (ee). This intermediate is then cyclized to form (R)-pipecolic acid, a precursor to the target molecule. ekb.eg
Copper(I)-catalyzed asymmetric alkylation of α-imino-esters is another powerful method. This approach can be applied to both linear and cyclic α-imino-esters, using various electrophiles like allyl bromides and benzyl (B1604629) bromides to afford chiral α-amino acid derivatives with high enantioselectivity. nih.gov
| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Reference |
| L-proline | Aldehyde from cyclohexene, Nitrosobenzene | Chiral amino alcohol | >99% | ekb.eg |
| Copper(I)-salen complex | α-imino-ester, Allyl bromide | α-allylated amino acid derivative | High to excellent | nih.gov |
This table presents examples of asymmetric catalysis applicable to the synthesis of chiral piperidine (B6355638) precursors.
Chiral Auxiliary Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com
A common strategy involves the use of oxazolidinone auxiliaries, which can be prepared from readily available amino alcohols. wikipedia.org The acylated oxazolidinone can be deprotonated to form a rigid chelated enolate. Subsequent alkylation occurs from the less sterically hindered face, leading to a high diastereomeric excess. williams.edu For example, the alkylation of an N-propionyl oxazolidinone with allyl iodide can achieve a diastereomeric ratio of 98:2. williams.edu
Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been effectively used. A domino Mannich–Michael reaction of Danishefsky's diene with an O-pivaloylated arabinosylaldimine can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio/Excess (dr/de) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation | 98:2 dr | williams.edu |
| D-arabinopyranosylamine | Domino Mannich-Michael | High diastereoselectivity | researchgate.net |
| trans-2-Phenylcyclohexanol | Ene reaction | 10:1 dr | wikipedia.org |
This table showcases various chiral auxiliaries and their effectiveness in stereoselective synthesis of piperidine precursors.
Biocatalytic Routes to Enantiopure this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of enantiopure piperidine derivatives, enzymes like lipases, transaminases, and dehydrogenases are particularly valuable.
Immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent reaction of benzaldehyde, aniline (B41778), and an acetoacetate (B1235776) ester to produce piperidine derivatives in very good yields. ekb.eg The immobilized enzyme demonstrates enhanced catalytic efficiency compared to its free form. ekb.eg
Amine transaminases can be used in the synthesis of enantiomerically enriched amines. For example, (R)-selective amine transaminase from Aspergillus terreus and (S)-selective amine transaminase from Chromobacterium violaceum can be employed in a one-pot, two-step cascade to produce a range of enantioenriched amine products with yields of 70–99%. nih.gov
| Enzyme (Source) | Reaction Type | Substrate(s) | Product | Yield/Enantiomeric Excess | Reference |
| Candida antarctica lipase B (CALB) | Multicomponent reaction | Benzaldehyde, Aniline, Acetoacetate ester | Substituted piperidine | Very good yields | ekb.eg |
| Amine Transaminase (Aspergillus terreus) | Asymmetric amination | Racemic propargylic alcohol | (R)-propargylic amine | 70-99% yield | nih.gov |
| Amine Transaminase (Chromobacterium violaceum) | Asymmetric amination | Racemic propargylic alcohol | (S)-propargylic amine | 70-99% yield | nih.gov |
This table illustrates the application of biocatalysts in the synthesis of chiral piperidines and their precursors.
Innovative Synthetic Pathways to this compound
The construction of the piperidine ring and the introduction of the methyl group on the nitrogen atom are key steps in the synthesis of the target molecule. Researchers have developed various innovative methods to achieve these transformations efficiently.
Development of Novel Cyclization Reactions for Piperidine Ring Construction
A variety of cyclization strategies have been developed to form the piperidine ring. A Pd(0)-catalyzed cyclization-carbonylation of 2-methyl-1-vinyl-5,6-heptadienyl acetate (B1210297) provides a regio- and stereoselective route to an α-cyclopentylacrylic acid derivative, which can be a precursor to piperidine structures. elsevierpure.com
A double aza-Michael reaction presents an atom-efficient method to access chiral 2-substituted 4-piperidones from divinyl ketones. acs.org These piperidones can then be further elaborated. The reaction of divinyl ketones with benzylamine (B48309) or S-α-phenylethylamine in the presence of sodium bicarbonate leads to the formation of the piperidone ring. acs.org
The Doebner reaction, which involves the reaction of an aniline with an aldehyde and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids, but can also lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products, which share a similar substitution pattern to the target molecule's precursors. sci-hub.se
| Cyclization Method | Key Reagents | Intermediate/Product | Key Features | Reference |
| Pd(0)-catalyzed cyclization-carbonylation | Pd(0) catalyst, CO | α-cyclopentylacrylic acid derivative | Regio- and stereoselective | elsevierpure.com |
| Double aza-Michael reaction | Divinyl ketone, Amine | 2-substituted 4-piperidone | Atom-efficient, chiral synthesis | acs.org |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinolone-4-carboxylic acid derivative | By-product formation of related structures | sci-hub.se |
This table summarizes novel cyclization reactions for constructing the piperidine ring.
Methylation Strategies for the Piperidine Nitrogen Atom
The final step in the synthesis of this compound is the methylation of the piperidine nitrogen. A common and effective method is reductive amination.
A patent describes a method for producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide through catalytic reductive methylation using formaldehyde (B43269). google.com This process follows the hydrogenation of the corresponding picolinic acid derivative. google.com Another approach involves a flow electrosynthesis to generate a methoxylated N-formyl piperidine, which can then be used in an Eschweiler-Clarke reaction with formic acid-d2 and unlabelled formaldehyde to introduce a monodeuterated N-methyl group. nih.gov
| Methylation Method | Methylating Agent | Substrate | Product | Yield | Reference |
| Catalytic Reductive Methylation | Formaldehyde | Piperidine carboxylic acid xylidide hydrochloride | N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride | 92% | google.com |
| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | 2-phenylpiperidine | 1-methyl-2-phenylpiperidine | - | nih.gov |
This table outlines strategies for the N-methylation of piperidine derivatives.
Esterification Techniques for the Carboxylic Acid Moiety
The final step in many synthetic routes towards this compound is the esterification of its corresponding carboxylic acid precursor, 1-methylpiperidine-2-carboxylic acid. The choice of esterification method is critical and is often dictated by the substrate's sensitivity, particularly to harsh acidic conditions, and the desired scale of the reaction. Several effective techniques have been established, ranging from classical methods to milder, modern alternatives.
One of the most direct methods is acid-catalyzed esterification , often referred to as Fischer esterification. This equilibrium-controlled process typically involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). While straightforward, the requisite high temperatures and strong acidity can be incompatible with sensitive functional groups.
A widely used alternative involves the activation of the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride . This reaction converts the carboxylic acid into a highly reactive acyl chloride intermediate. The subsequent addition of methanol proceeds rapidly, even at low temperatures, to form the methyl ester with the evolution of sulfur dioxide and HCl gas. prepchem.com This method is highly effective, as demonstrated in the synthesis of the related compound methyl 1-methylpiperidine-4-carboxylate, which was prepared from its carboxylic acid hydrochloride precursor in 87% yield using thionyl chloride in methanol. prepchem.com
For substrates that are unstable under acidic conditions, milder coupling reagents are preferred. The Steglich esterification is a powerful method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a reactive O-acylisourea intermediate. DMAP, acting as an acyl transfer catalyst, then forms a highly reactive amide intermediate that is readily attacked by methanol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org This method is prized for its mild reaction conditions, often proceeding at room temperature. organic-chemistry.org
Other specialized reagents can also be employed. The use of diazomethane (B1218177) (CH₂N₂) or its safer, more stable alternative, trimethylsilyl (B98337) diazomethane (TMS-diazomethane) , provides a clean and rapid route to methyl esters. chemicalbook.com These reagents react with carboxylic acids to produce the ester with nitrogen gas as the only byproduct, simplifying purification. chemicalbook.com
The following table provides a comparative overview of these common esterification techniques.
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Fischer Esterification | Methanol, H₂SO₄ or HCl (cat.) | Reflux | Low cost of reagents, simple procedure. | Harsh acidic conditions, requires high temperature, equilibrium-limited. |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Room temperature or below | High yield, irreversible, fast reaction. | Generates corrosive HCl and toxic SO₂ byproducts. prepchem.com |
| Steglich Esterification | DCC, DMAP (cat.), Methanol | Room temperature | Very mild conditions, suitable for acid-sensitive substrates. organic-chemistry.org | DCC byproduct (DCU) can be difficult to remove, reagent cost. organic-chemistry.org |
| Diazomethane/TMS-Diazomethane | CH₂N₂ or TMS-CHN₂, Methanol | Room temperature | High yield, clean reaction, only N₂ byproduct. chemicalbook.com | Diazomethane is toxic and explosive; TMS-diazomethane is expensive. chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to safer, more efficient, and environmentally sustainable production methods.
A primary goal of green chemistry is to minimize or replace volatile organic solvents (VOCs) with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several key transformations in the synthesis of piperidine derivatives can be adapted to aqueous or solvent-free conditions.
Aqueous N-Methylation: The N-methylation of the piperidine ring, a crucial step to form the "1-methyl" moiety, can be performed efficiently in water using the Eschweiler-Clarke reaction. This procedure involves treating the secondary amine precursor (piperidine-2-carboxylic acid or its ester) with aqueous solutions of formaldehyde and formic acid, which act as both the carbon source and the reducing agent, respectively. chemicalbook.comnih.gov
Aqueous Hydrogenation: The reduction of pyridine (B92270) precursors to piperidines is a fundamental synthetic step. Modern catalytic systems have been developed that allow this hydrogenation to occur in water, eliminating the need for organic solvents. nih.gov
Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that can accelerate reaction rates, often in the absence of any solvent. researchgate.net The synthesis of piperidine derivatives via microwave irradiation has been shown to be effective, offering a significant green advantage by reducing both energy consumption and solvent waste. researchgate.netyoutube.com
Catalysis is a pillar of green chemistry, offering pathways that are more selective and less resource-intensive than stoichiometric reactions. The design of sustainable catalysts focuses on recyclability, low toxicity, and high efficiency under mild conditions.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. Palladium on carbon (Pd/C) is a classic heterogeneous catalyst used for the hydrogenation of pyridines. google.com More advanced systems, such as a heterogeneous cobalt catalyst supported on titanium nanoparticles, have been developed for acid-free hydrogenation of pyridines in water, further enhancing the green credentials of the process. nih.gov
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. For the synthesis of chiral piperidines, biocatalytic methods are particularly attractive. Transaminases (TAs), for instance, can be used for the asymmetric synthesis of chiral amines, which are precursors to specific stereoisomers of the target molecule. This approach avoids the need for chiral separation and often proceeds with exceptionally high enantiomeric excess.
Organocatalysis: The use of small organic molecules as catalysts provides an alternative to potentially toxic or expensive metal-based catalysts. Chiral quinoline-based organocatalysts have been successfully used in the enantioselective formation of C-N bonds during piperidine synthesis, demonstrating the potential of metal-free catalytic strategies.
The following table summarizes some sustainable catalyst designs applicable to the synthesis of this compound and its precursors.
| Catalyst Type | Example | Applicable Reaction | Green Advantages |
| Heterogeneous Metal | Cobalt on Titanium Nanoparticles | Pyridine Hydrogenation | Recyclable, enables reaction in water, acid-free conditions. nih.gov |
| Biocatalyst | Transaminase (TA) | Asymmetric amine synthesis | Operates in water at ambient temperature, high stereoselectivity, biodegradable. |
| Organocatalyst | Chiral Quinoline Derivatives | Enantioselective C-N bond formation | Metal-free, avoids heavy metal contamination, often low toxicity. |
Atom economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100
A reaction with 100% atom economy, such as an addition or rearrangement reaction, generates no waste byproducts. scranton.edu In contrast, substitution and elimination reactions inherently have lower atom economies because atoms are lost in the form of leaving groups and other byproducts. scranton.edu
Let's analyze the atom economy of a plausible two-step synthesis of this compound starting from Pipecolic acid (Piperidine-2-carboxylic acid).
Step 1: N-methylation via Eschweiler-Clarke Reaction C₆H₁₁NO₂ + CH₂O + HCOOH → C₇H₁₃NO₂ + CO₂ + H₂O
Reactants: Pipecolic acid (129.16 g/mol ), Formaldehyde (30.03 g/mol ), Formic Acid (46.03 g/mol )
Desired Product: 1-Methylpiperidine-2-carboxylic acid (143.18 g/mol )
Calculation: % AE = [143.18 / (129.16 + 30.03 + 46.03)] × 100 % AE = [143.18 / 205.22] × 100 = 69.8%
Step 2: Esterification via Acyl Chloride Intermediate C₇H₁₃NO₂ + SOCl₂ → [C₇H₁₂NOCl] → C₈H₁₅NO₂ + SO₂ + HCl
Desired Product: this compound (157.21 g/mol )
The following table breaks down the atom economy for the N-methylation step, highlighting how byproducts reduce efficiency.
| Reactants | Formula | Formula Weight ( g/mol ) | Utilized Atoms in Product | Weight of Utilized Atoms |
| Pipecolic acid | C₆H₁₁NO₂ | 129.16 | C₆H₁₁NO₂ | 129.16 |
| Formaldehyde | CH₂O | 30.03 | CH₂ | 14.03 |
| Formic Acid | HCOOH | 46.03 | - | 0 |
| Total | 205.22 | 143.19 | ||
| Desired Product | C₇H₁₃NO₂ | 143.18 | ||
| Atom Economy | 69.8% |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Computational Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Methyl 1-Methylpiperidine-2-carboxylate
NMR spectroscopy is a primary technique for determining the structure and dynamics of molecules in solution. For this compound, NMR studies offer detailed insights into the preferred conformations of the piperidine (B6355638) ring and the orientation of its substituents.
In chiral molecules like this compound, the strategic substitution of a proton with a deuterium (B1214612) atom in the N-methyl group (N-CH₂D) creates a pair of diastereotopic protons. researchgate.net While these protons are chemically similar, their distinct spatial environments can lead to a small but measurable difference in their NMR chemical shifts (Δν₁₂). researchgate.netsoton.ac.uk This phenomenon, known as rotameric asymmetry, arises from the unequal populations of the three possible rotamers (rotational isomers) of the N-CH₂D group. researchgate.netmdpi.com
The presence of a chiral center at the 2-position of the piperidine ring is essential for inducing this chemical shift difference. researchgate.netmdpi.com The differing populations of the rotamers, influenced by steric and electronic effects, result in the diastereotopic protons experiencing slightly different average magnetic fields, thus making them non-equivalent in the NMR spectrum. researchgate.netmdpi.com For instance, in the related compound N-CH₂D-2-methylpiperidine, an observable chemical shift difference of 14 ppb was reported at 22°C. soton.ac.uk
The delicate balance of rotamer populations, and consequently the proton chemical shift differences, is sensitive to several external and internal factors.
Temperature: As temperature increases, the populations of the different rotamers tend to equalize due to increased thermal energy. soton.ac.uk This leads to a linear decrease in the observed chemical shift difference (Δν₁₂). soton.ac.uk Conversely, at lower temperatures, the population differences become more pronounced, resulting in a larger chemical shift difference. soton.ac.uk For example, studies on N-CH₂D-2-methylpiperidine showed that the chemical shift difference decreases as temperature rises. soton.ac.uk
Acidity: The acidity of the solution significantly impacts the chemical shift difference. In the presence of an acid like trifluoroacetic acid (TFA), the nitrogen atom of the piperidine ring becomes protonated. This alters the electronic environment and the nature of the lone pair, which in turn affects the hyperconjugative interactions that contribute to rotameric asymmetry. soton.ac.ukmdpi.com A linear decrease in the chemical shift difference is observed with increasing acid concentration. soton.ac.uk
Substituents: The nature of the substituent at the 2-position of the piperidine ring plays a crucial role in determining the magnitude of the chemical shift difference. In this compound, the ester group influences the conformational equilibrium. A CH···O interaction can lead to deshielding effects, contributing to a small chemical shift difference. bohrium.com In contrast, a more electron-withdrawing group like a trifluoromethyl group in N-CH₂D-2-trifluoropiperidine leads to a different distribution of rotamer populations and a smaller proton chemical shift difference. bohrium.com
The substitution of hydrogen with deuterium can itself influence the conformational equilibrium, a phenomenon known as an equilibrium isotope effect (EIE). mdpi.com This effect stems from the differences in zero-point vibrational energies between C-H and C-D bonds. bohrium.com In N-substituted methylpiperidines, the C-D bond prefers to orient itself anti to the nitrogen lone pair due to hyperconjugative interactions. bohrium.com This preference leads to a slight but significant shift in the populations of the conformers. bohrium.comacs.org A small steric isotope effect also contributes, favoring the C-D bond to be in proximity to adjacent substituents. researchgate.net These subtle energy differences are responsible for the observable chemical shift differences in the monodeuterated species. mdpi.combohrium.com
The small chemical shift difference between the diastereotopic protons in monodeuterated methyl groups, such as in this compound, is a prerequisite for creating and observing long-lived nuclear singlet states (LLS). mdpi.combohrium.com LLS are quantum states where the spins of two coupled nuclei are anti-aligned, making them immune to certain relaxation mechanisms that affect normal magnetization. mdpi.com This results in significantly longer relaxation times (Tₛ) compared to the conventional longitudinal relaxation time (T₁). mdpi.com
Accessing these long-lived states has been demonstrated in N-CH₂D-2-methylpiperidine, where the LLS lifetimes approached approximately one minute at elevated temperatures. bohrium.com The ability to generate LLS in molecules like this compound opens up possibilities for advanced NMR applications, such as enhanced sensitivity in molecular imaging and studying slow dynamic processes. mdpi.comnih.gov
Furthermore, rotation around the C2-C(O)OCH₃ bond of the ester side chain leads to different rotational isomers. Computational and experimental studies aim to identify the principal ground state conformers, often denoted as GS1 and GS2, which represent the most populated and energetically favorable three-dimensional arrangements of the molecule. mdpi.comacs.org The relative populations of these conformers are influenced by factors such as solvent and temperature. nih.gov
NMR parameters, such as chemical shifts and coupling constants, are highly sensitive to the dihedral angles that define the molecular geometry. The relationship between these parameters and the molecular conformation is critical for detailed structural elucidation. For instance, the magnitude of the proton chemical shift differences in the monodeuterated methyl group is directly linked to the dihedral angles describing the orientation of the N-CH₂D group relative to the rest of the molecule. mdpi.com By combining experimental NMR data with computational models that calculate NMR parameters for different conformations, researchers can refine the three-dimensional structure of this compound and understand its dynamic behavior in solution.
Data Tables
Table 1: Factors Influencing ¹H Chemical Shift Difference (Δν₁₂) in N-CH₂D-2-Substituted Piperidines
| Factor | Influence on Δν₁₂ | Rationale |
| Temperature | Decreases with increasing temperature. soton.ac.uk | At higher temperatures, rotamer populations become more equal, averaging out the chemical shift differences. soton.ac.uk |
| Acidity | Decreases with increasing acidity. soton.ac.uk | Protonation of the nitrogen atom alters the electronic environment and hyperconjugative effects. soton.ac.ukmdpi.com |
| 2-Substituent | Varies depending on the substituent's electronic and steric properties. bohrium.com | Different groups (e.g., -CH₃, -COOCH₃, -CF₃) lead to distinct rotamer population distributions. bohrium.com |
Vibrational Spectroscopy (IR and Raman) for Structural Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for identifying the functional groups and characterizing the molecular structure of this compound. ksu.edu.sa While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects light scattered inelastically due to vibrations that change the molecule's polarizability. ksu.edu.sa Together, they provide a complementary and detailed vibrational fingerprint.
Due to the complexity of the molecule, theoretical calculations, particularly using Density Functional Theory (DFT), are often employed to aid in the assignment of experimental spectral bands. researchgate.netnih.gov For this compound, the key vibrational modes can be predicted. The carbonyl (C=O) stretching vibration of the ester group is expected to produce a very strong and distinct band in the IR spectrum, typically in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also be prominent. The piperidine ring and the N-methyl group contribute to a complex series of C-H and C-N stretching and bending vibrations. For instance, C-N stretching vibrations in similar cyclic amines are typically observed in the 1200-1020 cm⁻¹ range. core.ac.uk The presence of the N-methyl group can be identified by its characteristic C-H stretching and bending modes.
The table below outlines the expected vibrational frequencies for the primary functional groups of this compound, based on typical values for similar structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ester (C=O) | Stretching | 1750 - 1735 | Strong | Medium |
| Ester (C-O) | Stretching | 1300 - 1000 | Strong | Medium |
| Aliphatic C-H | Stretching | 2990 - 2850 | Medium-Strong | Strong |
| N-Methyl C-H | Bending | 1470 - 1440 | Medium | Medium |
| Piperidine Ring | C-N Stretching | 1200 - 1020 | Medium | Weak-Medium |
| Piperidine Ring | CH₂ Bending | ~1465 | Medium | Medium |
This table presents generalized data; precise values require experimental measurement or high-level computational simulation.
Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for separating a compound from a mixture, identifying it based on its mass-to-charge ratio (m/z), and assessing its purity. The gas chromatography component separates volatile compounds, and the mass spectrometer then ionizes the separated molecules, typically via electron impact (EI), causing them to fragment in a reproducible manner.
For this compound (molar mass: 157.21 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 157. As a tertiary amine, a key fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This process is a dominant fragmentation for N-methylpiperidine itself, which readily loses a hydrogen radical to form a stable iminium cation at m/z 98. nist.gov A similar fragmentation in this compound would involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) via cleavage of the C2-C(O) bond, leading to a prominent fragment ion at m/z 98.
Other significant fragmentation pathways would involve the ester group itself. Common ester fragmentations include the loss of the alkoxy group (•OCH₃, 31 Da) to yield an acylium ion at m/z 126, or the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da), as mentioned. A McLafferty rearrangement is also possible if the structural conformation allows for the transfer of a gamma-hydrogen to the carbonyl oxygen, though this is less likely to be a primary pathway in this specific ring structure.
The predicted major fragments are summarized in the table below.
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 157 | [M]⁺ | Molecular Ion |
| 126 | [M - •OCH₃]⁺ | Loss of methoxy (B1213986) radical from ester |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of •COOCH₃ |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
This table is based on established fragmentation patterns for amines and esters and requires experimental verification for this specific compound. libretexts.orgmiamioh.edu
Computational Chemistry for Conformational Landscapes and Spectroscopic Predictions
Computational chemistry provides indispensable insights into the molecular properties of this compound, offering a level of detail that is often inaccessible through experimental methods alone. Techniques such as Density Functional Theory (DFT) allow for the precise modeling of the molecule's conformational preferences and the prediction of its spectroscopic properties.
Geometry optimization using DFT is a computational method to determine the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. scielo.org.mx This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. mdpi.comnih.gov For flexible molecules like this compound, multiple low-energy conformers may exist.
Computational studies have identified two minimum energy ground state conformers for the diequatorial form of this molecule, designated GS1 and GS2. soton.ac.uk These conformers primarily differ in the rotation of the ester side chain. The geometry optimization, performed at the B3LYP/6-31G(d) level of theory, reveals specific dihedral angles (θ) for this side chain that define these stable structures. soton.ac.uk
| Conformer | Dihedral Angle (θ) / ° (N-C3-C20-O21) |
| GS1 | 28.7 |
| GS2 | 220.9 |
Data sourced from a computational study using B3LYP/6-31G(d) optimization. soton.ac.uk
These optimized geometries serve as the foundation for further computational analyses, including the prediction of NMR spectra and the exploration of rotational energy barriers.
The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating the nuclear magnetic shielding tensors of a molecule. modgraph.co.ukimist.ma These shielding values can then be converted into the NMR chemical shifts (δ) that are observed experimentally. By performing GIAO calculations on the previously optimized DFT geometries (GS1 and GS2), one can predict the NMR spectrum and understand how conformational changes influence the chemical environment of specific nuclei. scielo.org.mx
A study employing the GIAO method (specifically WP04/cc-PVTZ in a chloroform (B151607) solvent continuum) has calculated the ¹H NMR chemical shifts for the N-methyl protons in the two stable conformers of this compound. soton.ac.uk The results show distinct chemical shifts for the protons in each conformation, highlighting the sensitivity of NMR to subtle structural differences.
| Conformer | Calculated ¹H Chemical Shift (ppm) of N-CH₃ Protons |
| GS1 | 2.50 |
| GS2 | 2.44 |
Calculated shifts referenced against a scaling of the shielding values. soton.ac.uk
These theoretical predictions are invaluable for interpreting experimental NMR spectra and for assigning signals to specific conformers present in a sample. rsc.org
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. youtube.com This method is crucial for understanding rotational dynamics, identifying stable conformers (energy minima), and determining the energy barriers (transition states) between them. researchgate.net
For this compound, a relaxed PES scan focusing on the dihedral angle of the ester side chain (N-C-C-O) was computationally performed to map the conformational landscape. soton.ac.uk This scan revealed the two low-energy conformers, GS1 and GS2, as distinct minima on the energy surface. The scan also determines the energy required to rotate the ester group from one stable conformation to another. The height of the energy barrier between these minima dictates the rate of interconversion at a given temperature. A similar PES scan could be applied to the rotation of the N-methyl group to assess its rotational freedom and preferred orientation relative to the piperidine ring.
Beyond simple steric effects, subtle electronic interactions play a significant role in stabilizing certain molecular conformations. Hyperconjugation is one such interaction, involving the delocalization of electrons from a filled bonding orbital (like a C-H bond) into an adjacent empty or partially filled anti-bonding orbital. youtube.com
In this compound, computational analysis suggests the presence of a weak intramolecular hydrogen bond-like interaction (C-H···O) between one of the N-methyl hydrogens and the carbonyl oxygen of the ester group. nih.govsoton.ac.uk This interaction, which is a form of hyperconjugative stabilization, is conformation-dependent and contributes to the slight differences in stability and properties between the GS1 and GS2 conformers. Specifically, this C-H···O interaction can lead to a deshielding effect on the involved proton, which is reflected in the calculated NMR chemical shifts. soton.ac.uk The identification of such weak, non-covalent interactions is a key strength of high-level computational analysis, providing a deeper understanding of the forces that govern molecular structure.
Thermodynamic Parameters of Conformational Equilibria
The conformational landscape of this compound is defined by the puckering of the piperidine ring and the orientation of its substituents. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on both the nitrogen atom and the C2 carbon introduces a complex interplay of steric and electronic effects that govern the equilibrium between different conformers.
The primary conformational equilibrium in 1,2-disubstituted piperidines involves the axial versus equatorial orientation of the substituent at the C2 position. In the case of this compound, this pertains to the methylcarboxylate group. Furthermore, the N-methyl group can also be either axial or equatorial, leading to a more complex energetic landscape.
Research on N-acylpiperidines has shown that the preference for an axial or equatorial substituent is highly sensitive to the nature of the N-substituent. nih.gov For instance, in a closely related compound, 2-methylpiperidine-1-carboxylate, the trans configuration of the equatorial conformer is destabilized by a steric clash, resulting in a Gibbs free energy difference (ΔG) of 0.5 kcal/mol. nih.gov This highlights the subtle energetic balance that dictates conformational preferences. The free energy difference between cis and trans configurations in the axial conformer of this related molecule is, in contrast, within ±0.1 kcal/mol, suggesting that the switch between equatorial and axial orientations is also influenced by conformational entropy. nih.gov
For the simpler N-methylpiperidine, experimental and computational studies have determined the thermodynamic parameters for the equilibrium between the chair and twist conformers. In an excited state study, the enthalpy (ΔH) for the chair to twist reaction was found to be 62 (36) meV, with an associated entropy change (ΔS) of 19.70 (4.67) J∙mol⁻¹∙K⁻¹. rsc.org Although these values are for an electronically excited state of a simpler molecule, they underscore the small energy differences that can characterize conformational equilibria in piperidine rings.
| Compound | Conformational Equilibrium | Parameter | Value | Method |
|---|---|---|---|---|
| 2-Methylpiperidine-1-carboxylate | Equatorial (cis vs. trans) | ΔG | 0.5 kcal/mol | Computational (B3LYP/M06-2X) nih.gov |
| N-Methylpiperidine (excited state) | Chair to Twist | ΔH | 62 (36) meV | Experimental/Computational rsc.org |
| N-Methylpiperidine (excited state) | Chair to Twist | ΔS | 19.70 (4.67) J∙mol⁻¹∙K⁻¹ | Experimental/Computational rsc.org |
Analysis of Electronic Energies and Vibrational Contributions
The analysis of electronic energies and vibrational contributions, primarily through computational chemistry, provides a deep understanding of the stability and dynamics of different conformers of this compound. Quantum mechanical calculations, such as those employing DFT methods (e.g., B3LYP or M06-2X) with appropriate basis sets (e.g., 6-31G(d) or larger), are used to optimize the geometry of various possible conformers and calculate their energies. nih.gov
The output of these calculations includes the total electronic energy of each conformer. By comparing these energies, the relative stability of the conformers can be determined. For a more accurate comparison, the zero-point vibrational energy (ZPVE) is typically added to the electronic energy to obtain the total energy at 0 K. Further calculations can provide thermal corrections to the enthalpy and Gibbs free energy at a given temperature, allowing for a more direct comparison with experimental thermodynamic data. researchgate.net
Vibrational frequency analysis is an integral part of these computational studies. Not only does it confirm that an optimized geometry represents a true energy minimum (i.e., no imaginary frequencies), but it also provides a theoretical vibrational spectrum (e.g., IR and Raman). This theoretical spectrum can be compared with experimental spectroscopic data to validate the computational model and aid in the assignment of observed vibrational bands.
The vibrational modes themselves offer insight into the molecule's dynamics. For a molecule like this compound, key vibrational modes would include:
C-H stretching and bending vibrations of the methyl groups and the piperidine ring.
C-N stretching vibrations.
C=O and C-O stretching vibrations of the carboxylate group.
Ring deformation modes, which are characteristic of the piperidine skeleton.
For instance, in studies of related piperidines, CH₂ bending vibrations are generally observed below 1500 cm⁻¹, while various stretching vibrations appear at higher wavenumbers. The precise frequencies of these vibrations are sensitive to the molecule's conformation, making vibrational spectroscopy a powerful tool for conformational analysis when coupled with computational predictions. The analysis of these contributions allows for a detailed characterization of the potential energy surface and the intrinsic properties of the different conformational states of the molecule.
| Parameter | Description | Typical Information Obtained |
|---|---|---|
| Electronic Energy (E) | The total energy of the molecule's electron distribution and fixed nuclei. | Provides the primary basis for comparing the stability of different conformers. |
| Zero-Point Corrected Energy (E + ZPVE) | Electronic energy plus the vibrational energy at 0 K. | A more accurate measure of the relative stability of conformers. researchgate.net |
| Gibbs Free Energy (G) | Thermodynamic potential that includes enthalpic and entropic contributions. | Used to predict the position of conformational equilibria at a given temperature. nih.gov |
| Vibrational Frequencies | Frequencies of the fundamental modes of molecular vibration. | Used to generate theoretical IR/Raman spectra and confirm energy minima. |
Mechanistic Investigations of Reactivity and Transformation Pathways
Reaction Kinetics and Thermodynamics of Methyl 1-Methylpiperidine-2-carboxylate Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of its reactivity can be inferred from studies on similar structures, such as other carboxylic esters and N-alkylated piperidines.
Reaction Kinetics: The rates of reactions involving this molecule are influenced by several factors, including temperature, concentration, solvent, and the presence of catalysts.
Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be catalyzed by acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by water. Kinetic studies on similar compounds, like the methyl ketoside of N-acetylneuraminic acid, show that such reactions follow first-order kinetics and are pH-dependent. nih.govnih.gov The rate is generally faster under acidic conditions compared to neutral pH. nih.govnih.gov Base-catalyzed hydrolysis (saponification) typically proceeds via nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, a process that is generally irreversible and follows second-order kinetics.
N-Oxidation: The tertiary amine of the piperidine (B6355638) ring can be oxidized to an N-oxide. The kinetics of this reaction would depend on the oxidizing agent used. For instance, oxidations involving N-oxides as co-oxidants in ruthenium-catalyzed systems are known to involve various ruthenium oxidation states, and the reaction rates are sensitive to the specific co-oxidant present. rsc.org
Thermodynamics: The thermodynamic favorability of reactions is determined by the change in Gibbs free energy (ΔG).
Hydrogenation: The hydrogenation of the related pyridine (B92270) ring to a piperidine ring is an exothermic process, making it thermodynamically favorable. nih.gov For instance, the hydrogenation of pyridine to piperidine (C₅H₅N + 3H₂ → C₅H₁₁N) is theoretically exothermic. nih.govnist.gov While this compound is already saturated, this principle applies to its synthesis from pyridine precursors.
Ester Reduction: The reduction of the ester group to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a thermodynamically downhill process, driven by the formation of strong Al-O bonds. chemistrysteps.commasterorganicchemistry.com
Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide and water is often thermodynamically unfavorable at room temperature, typically requiring heat to drive off water and shift the equilibrium. nih.govmasterorganicchemistry.com Therefore, converting the ester to an amide often involves activation to a more reactive intermediate.
The following table summarizes the general conditions that influence the kinetics of key reactions.
| Reaction Type | Typical Reagents/Catalysts | Influencing Factors on Rate |
| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄) | Temperature, pH (rate increases with lower pH) nih.govnih.gov |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), H₂O | Temperature, Concentration of reactants |
| Ester Reduction | LiAlH₄ | Solvent (e.g., dry ether, THF), Temperature chemistrysteps.com |
| Amide Formation (from ester) | Amine (R₂NH), Heat or Coupling Agent | Temperature, Reactivity of the amine |
Catalytic Transformations Involving this compound as Substrate or Intermediate
Catalysis plays a pivotal role in the synthesis and transformation of piperidine derivatives. This compound can act as a substrate in various catalytic reactions or be formed as an intermediate in multi-step syntheses.
Catalytic Hydrogenation: The synthesis of piperidine rings often relies on the catalytic hydrogenation of pyridine precursors. A variety of transition metal catalysts, including rhodium, palladium, platinum, ruthenium, and nickel, are effective for this transformation. rsc.orgnih.govresearchgate.netresearchgate.net For example, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org Similarly, platinum oxide (PtO₂) is used for the hydrogenation of substituted pyridines, although sometimes requiring higher pressures. researchgate.net The synthesis of N-methyl piperidine-2-carboxylic acid derivatives has been achieved through catalytic reductive methylation of the corresponding piperidine precursor using formaldehyde (B43269) in the presence of a hydrogenation catalyst. google.com
Catalytic Oxidation: The N-methyl group or the piperidine ring itself can be subject to catalytic oxidation. For instance, N-hydroxyphthalimide (NHPI) combined with transition metal salts like Co(II) or Mn(II) can catalyze the aerobic oxidation of methyl groups on related aromatic heterocycles to carboxylic acids. researchgate.net While direct oxidation of the N-methyl group of this compound is less common, related oxidations of N-alkyl piperidines can lead to the formation of iminium ions or lactams. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis and can be used for various transformations of piperidine derivatives. These include Buchwald-Hartwig amination for forming C-N bonds with the piperidine nitrogen and cascade reactions for building complex molecular architectures. researchgate.netthieme-connect.com For example, palladium complexes have been used to catalyze the amination of piperidine with aryl chlorides. researchgate.net In other instances, photoinduced palladium-catalyzed cascade reactions have been developed to synthesize multi-substituted chiral piperidines from amino acid derivatives. thieme-connect.com
The table below highlights key catalytic transformations relevant to this compound class.
| Transformation | Catalyst System | Substrate/Intermediate Role |
| Pyridine Ring Hydrogenation | Rh₂O₃, PtO₂, Pd/C | Intermediate (formed from pyridine precursor) rsc.orgresearchgate.net |
| Reductive Amination/Methylation | Pt/C, H₂/Formaldehyde | Substrate (piperidine precursor is methylated) google.com |
| C-N Cross-Coupling | Pd(dba)₂/BINAP | Substrate (piperidine N participates in coupling) researchgate.net |
| Cascade Annulation | Pd-catalyst | Intermediate (formed during piperidine ring construction) thieme-connect.comaminer.org |
| Aerobic Oxidation | NHPI/Co(II)/Mn(II) | Substrate (potential for oxidation of N-methyl group) researchgate.net |
Derivatization Strategies and Functional Group Interconversions of this compound
The two primary functional groups of this compound, the methyl ester and the tertiary amine, allow for a range of derivatization strategies and functional group interconversions.
Reactions of the Ester Group:
Hydrolysis: As mentioned, the methyl ester can be hydrolyzed under acidic or basic conditions to yield 1-methylpiperidine-2-carboxylic acid. libretexts.orgmnstate.edu This carboxylic acid can then serve as a precursor for other derivatives.
Reduction to Alcohol: The ester is readily reduced to a primary alcohol, (1-methylpiperidin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comlibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters. libretexts.orgkhanacademy.org
Amidation: The ester can be converted into an amide by reacting it with an amine (ammonolysis). This reaction often requires heat or the use of a catalyst. A more common laboratory-scale approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a coupling reagent (e.g., DCC, EDCI) or after conversion to a more reactive species like an acid chloride (using SOCl₂). nih.govmasterorganicchemistry.comlibretexts.org
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating it in the presence of another alcohol and an acid or base catalyst. organic-chemistry.org
Reactions Involving the N-Methyl Piperidine Ring:
N-Oxidation: The tertiary nitrogen can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-CPBA.
Oxidative Demethylation: It is possible to remove the N-methyl group through various oxidative procedures, although this can be challenging without affecting other parts of the molecule.
Ring Oxidation: Strong oxidizing conditions can lead to the oxidation of the piperidine ring itself, potentially leading to lactam formation or ring cleavage. Dehydrogenation of related N-substituted piperidines with reagents like Hg(II)-EDTA is known to produce lactams. researchgate.net
The following table outlines common functional group interconversions for this compound.
| Starting Functional Group | Target Functional Group | Reagents/Conditions |
| Methyl Ester | Carboxylic Acid | H₃O⁺ or NaOH(aq), then H₃O⁺ workup libretexts.orgmnstate.edu |
| Methyl Ester | Primary Alcohol | 1. LiAlH₄ in dry ether/THF; 2. H₃O⁺ workup masterorganicchemistry.comlibretexts.org |
| Methyl Ester | Amide | R₂NH, heat; or via hydrolysis/coupling (SOCl₂, then R₂NH) masterorganicchemistry.comlibretexts.org |
| Tertiary Amine | N-Oxide | H₂O₂, m-CPBA |
| Tertiary Amine | Lactam (via ring oxidation) | Strong oxidizing agents (e.g., Hg(II)-EDTA) researchgate.net |
Applications in Medicinal Chemistry and Pharmaceutical Research
Methyl 1-Methylpiperidine-2-carboxylate as a Chiral Building Block in Drug Discovery
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. This compound, as a chiral molecule, serves as an invaluable building block in the asymmetric synthesis of enantiomerically pure pharmaceutical compounds. nih.govresearchgate.net The use of such chiral synthons is essential to ensure the stereospecific interactions with biological targets, which can lead to improved efficacy and reduced side effects. researchgate.net The introduction of a chiral piperidine (B6355638) scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net
The synthesis of complex chiral drug candidates often relies on the availability of versatile chiral intermediates. researchgate.net Researchers have developed methodologies for the enantiospecific synthesis of substituted piperidines from starting materials with known stereochemistry, highlighting the importance of chiral precursors like this compound. nih.gov For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been synthesized and utilized as a chiral building block for piperidine-related alkaloids. nih.gov This underscores the utility of piperidine carboxylate esters in constructing complex natural product analogs with potential therapeutic applications.
The strategic incorporation of chiral piperidine moieties can significantly influence the drug-like properties of a molecule. researchgate.net By starting with a stereochemically defined fragment such as (R)- or (S)-methyl 1-methylpiperidine-2-carboxylate, chemists can control the spatial arrangement of substituents in the final compound, which is crucial for optimizing interactions with specific receptor binding sites. researchgate.nethmdb.ca
Synthesis of Bioactive Piperidine-Containing Compounds
The piperidine nucleus is a prevalent scaffold in a vast number of approved drugs and clinical candidates. researchgate.netccspublishing.org.cn this compound serves as a key intermediate in the synthesis of a wide array of bioactive piperidine-containing compounds. chemimpex.comfuaij.com Its chemical structure allows for various modifications, enabling the creation of diverse chemical libraries for screening against different biological targets. chemimpex.com
The synthesis of these compounds often involves multi-step reaction sequences where the piperidine ring is constructed or functionalized. nih.gov For example, piperidine derivatives can be synthesized through methods like hydrogenation of pyridine (B92270) precursors followed by N-alkylation. google.com The carboxylate group in this compound can be converted into other functional groups, such as amides or alcohols, to generate novel analogs with distinct biological activities. researchgate.net
Recent research has focused on developing efficient synthetic routes to access polysubstituted piperidines. nih.govnih.gov These methods include intramolecular cyclization, multicomponent reactions, and various cycloaddition strategies. nih.gov The resulting piperidine-containing compounds have shown a broad spectrum of pharmacological activities, including but not limited to, analgesic, anti-inflammatory, and antimicrobial effects. chemimpex.comresearchgate.net For instance, a series of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized and screened for their antimicrobial activity. researchgate.net
Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. drugdesign.org For derivatives of this compound, SAR studies help in identifying the key structural features required for potent and selective interaction with a biological target. nih.govnih.gov
These studies typically involve the systematic modification of different parts of the molecule, such as the substituents on the piperidine ring and the nature of the group attached to the carboxylate. researchgate.net For example, in a series of piperidine derivatives targeting the σ1 receptor, it was found that 1-methylpiperidine derivatives exhibited high affinity and selectivity. nih.gov The presence of the methyl group on the nitrogen atom was shown to increase lipophilic interactions within the receptor's binding pocket. nih.gov
The conformation of the piperidine ring also plays a crucial role in determining biological activity. nih.gov The introduction of conformational constraints, such as bridging the piperidine ring, has been explored to probe the receptor-preferred conformation. nih.gov Such studies have revealed that even subtle changes in the stereochemistry and conformation can have a significant impact on the pharmacological profile of the compound. nih.gov The goal of SAR studies is to develop a predictive model that can guide the design of new analogs with improved potency and drug-like properties. nih.gov
| Modification Site | Structural Change | Impact on Activity | Reference |
| N-substituent | Methyl vs. Hydrogen | Increased σ1 receptor affinity | nih.gov |
| Ring Conformation | Bridged vs. Unbridged | Altered receptor affinity | nih.gov |
| Carboxylate Group | Ester vs. Amide | Change in biological target interaction | drugdesign.org |
Molecular Docking and Receptor Binding Studies for Pharmacological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net For derivatives of this compound, docking studies are employed to understand their binding modes within the active sites of pharmacological targets such as enzymes and receptors. nih.govnih.gov
These in silico studies provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. mdpi.com For example, molecular docking studies of piperidine derivatives as Acetyl-CoA Carboxylase (ACC) inhibitors revealed that they adopt similar conformations and binding modes to known inhibitors. nih.gov The quinoline moiety of some derivatives was found to be surrounded by specific amino acid residues in the active site. nih.gov
Receptor binding assays are experimental techniques used to measure the affinity of a ligand for a receptor. nih.gov Radioligand binding assays, for instance, are used to determine the inhibition constants (Ki) of compounds for specific receptors. nih.gov In the case of σ1 receptor ligands derived from piperidine scaffolds, these assays have been crucial in quantifying their affinity and selectivity. nih.gov The combination of molecular docking and experimental binding data provides a comprehensive understanding of the ligand-receptor interactions, which is essential for rational drug design. nih.govacgpubs.org
| Compound Class | Target | Key Interactions Observed | Reference |
| Piperidinylpiperidines | Acetyl-CoA Carboxylase (ACC) | Hydrogen bonds with Glu-2230 and Gly-2162 | nih.gov |
| 4-(2-aminoethyl)-2-phenylpiperidines | σ1 Receptor | Lipophilic interactions with Leu105, Tyr206 | nih.gov |
Pharmacokinetic and Pharmacodynamic Considerations for this compound Analogs
Pharmacokinetics (PK) describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) is the study of the drug's effect on the body. ccspublishing.org.cn For analogs of this compound, understanding their PK/PD properties is crucial for their development as therapeutic agents. researchgate.net
The piperidine ring can influence the physicochemical properties of a molecule, such as its lipophilicity and water solubility, which in turn affect its ADME profile. ccspublishing.org.cn For instance, introducing a piperidine ring can improve the metabolic stability and water solubility of a compound. ccspublishing.org.cn Highly lipophilic compounds often suffer from poor solubility and high metabolism, which can limit their bioavailability. nih.gov Therefore, medicinal chemists aim to optimize the lipophilicity of piperidine-containing drug candidates to achieve a favorable PK profile. nih.govnih.gov
The introduction of chiral piperidine scaffolds has been shown to improve the pharmacokinetic properties of drug molecules. researchgate.net The metabolic stability of a compound can be enhanced by strategic placement of substituents on the piperidine ring that block sites of metabolism. ccspublishing.org.cn Furthermore, the flexibility of the piperidine ring allows it to bind to receptors in a way that can influence the drug's potency and duration of action (pharmacodynamics). ccspublishing.org.cn
| Property | Influence of Piperidine Moiety | Reference |
| Metabolic Stability | Can be improved by substitution | ccspublishing.org.cn |
| Water Solubility | Can be increased | ccspublishing.org.cn |
| Lipophilicity | Can be modulated to optimize ADME | nih.govnih.gov |
| Drug Resistance | Introduction of bipiperidine structures can address this | ccspublishing.org.cn |
Analytical Methodologies for Detection and Quantification in Complex Matrices
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of non-volatile or thermally labile compounds like Methyl 1-methylpiperidine-2-carboxylate. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for piperidine (B6355638) derivatives. researchgate.net
The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. For a polar, basic compound such as this compound, a C18 column is a common choice for the stationary phase. nih.govnih.gov The mobile phase typically consists of an aqueous component with a pH modifier and an organic solvent. The addition of acids like formic acid or the use of buffers such as ammonium (B1175870) acetate (B1210297) helps to ensure consistent ionization of the analyte and improve peak shape by minimizing tailing. nih.govnih.gov Organic modifiers like acetonitrile (B52724) or methanol (B129727) are used to elute the compound from the column. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation from matrix components. nih.gov
Detection can be achieved using a UV-VIS detector, although the compound's lack of a strong chromophore may limit sensitivity. nih.govnih.gov More advanced detectors, particularly mass spectrometers, are preferred for higher sensitivity and specificity.
Table 1: Illustrative HPLC Method Parameters for Analysis of Piperidine Derivatives
| Parameter | Condition | Rationale/Reference |
| Column | Atlantis C18 (5 µm, 3.9x100 mm) | Provides good retention and selectivity for polar compounds like piperidine. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and ensures consistent protonation of the amine, improving peak shape. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting the analyte from the reversed-phase column. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and run time. nih.govnih.gov |
| Detection | UV-VIS (210 nm) or Mass Spectrometry (MS) | UV for general purpose, though MS is required for high sensitivity and selectivity. nih.govnih.gov |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC systems. |
Gas Chromatography (GC) with Advanced Detectors for Trace Analysis
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound is reasonably volatile, derivatization may sometimes be employed to enhance thermal stability and improve chromatographic behavior. However, direct analysis is often feasible. The technique is particularly well-suited for trace analysis when coupled with sensitive detectors. mdpi.com
A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.comresearchgate.net The column, often coated with a stationary phase like DB-17 (a mid-polarity phase), separates compounds based on their boiling points and interactions with the phase. researchgate.net The oven temperature is programmed to increase gradually, allowing for the separation of a wide range of compounds. researchgate.net
For detection, a Flame Ionization Detector (FID) can be used, offering good general sensitivity. However, for enhanced selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) is highly effective for nitrogen-containing compounds like this compound. For unambiguous identification and quantification at trace levels, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. mdpi.comcmbr-journal.com
Table 2: Representative Gas Chromatography (GC) Method Parameters
| Parameter | Condition | Rationale/Reference |
| Column | DB-17 (30 m x 0.53 mm, 1 µm film) | Mid-polarity column suitable for separating various amine derivatives. researchgate.net |
| Carrier Gas | Helium | Inert carrier gas standardly used in GC-MS applications. mdpi.comresearchgate.net |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. researchgate.net |
| Oven Program | Start at 150°C, ramp at 35°C/min to 260°C | Temperature programming allows for efficient separation of analytes with different boiling points. researchgate.net |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | MS provides structural identification; NPD offers high selectivity for nitrogenous compounds. mdpi.comcmbr-journal.com |
| Injection Mode | Splitless | Used for trace analysis to ensure the entire sample amount is transferred to the column. mdpi.com |
Coupled Techniques (e.g., LC-MS/MS, GC-MS/MS) for Enhanced Selectivity and Sensitivity
The coupling of chromatographic separation with tandem mass spectrometry (MS/MS) represents the gold standard for the selective and sensitive quantification of compounds in complex matrices. nih.govscielo.br Both LC-MS/MS and GC-MS/MS are exceptionally powerful for analyzing this compound.
LC-MS/MS: This technique combines the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. mdpi.com Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in positive ion mode to protonate the basic nitrogen atom of the piperidine ring, forming the precursor ion [M+H]⁺. nih.govscielo.br In the mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. mdpi.com
The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect specific transitions from a precursor ion to one or more product ions. mdpi.com This process is highly selective, as it filters out most matrix interferences, allowing for accurate quantification even at very low concentrations. mdpi.com Studies on similar piperidine alkaloids show characteristic fragmentation patterns, such as the loss of the ester group or ring fragmentation, which can be used to establish specific MRM transitions for this compound. nih.govmdpi.com
GC-MS/MS: Similar to LC-MS/MS, this technique offers exceptional performance. After separation on the GC column, compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). nih.gov The resulting molecular ion and characteristic fragments provide a high degree of structural information. nih.gov In MS/MS mode, a specific precursor ion is selected and fragmented to generate product ions for highly selective detection, significantly reducing chemical noise and improving limits of detection. nih.govscielo.br
Table 3: Proposed LC-MS/MS Parameters for this compound
| Parameter | Setting | Rationale/Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes basic nitrogen-containing compounds. nih.govscielo.br |
| Precursor Ion [M+H]⁺ | m/z 158.1 | Calculated for C₈H₁₅NO₂ (MW: 157.21). |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity for quantification. mdpi.com |
| Example MRM Transitions | Propose: m/z 158.1 → 98.1Propose: m/z 158.1 → 70.1 | Hypothetical transitions based on loss of the carbomethoxy group and subsequent fragmentation, informed by piperidine alkaloid fragmentation patterns. nih.govmdpi.com |
| Collision Gas | Nitrogen or Argon | Used to induce fragmentation of the precursor ion in the collision cell. nih.gov |
Sample Preparation Techniques for Biological and Environmental Samples
Effective sample preparation is critical to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The chosen technique depends on the matrix's complexity and the analyte's physicochemical properties.
For Biological Samples (e.g., Blood, Plasma, Tissue):
Protein Precipitation (PPT): A simple and common first step where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte can be further processed or directly injected.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent like ethyl acetate or hexane). By adjusting the pH of the aqueous phase to be basic, the nitrogen on the piperidine ring is deprotonated, making the analyte more soluble in the organic phase, thus facilitating its extraction from the aqueous matrix. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleanup and concentration. nih.gov For a basic compound like this compound, a mixed-mode cation exchange sorbent can be used. The sample is loaded at a neutral or acidic pH where the analyte is positively charged and retained on the sorbent. Interfering compounds are washed away, and the analyte is then eluted with a solvent containing a base (e.g., ammonium hydroxide (B78521) in methanol) to neutralize the charge. nih.gov
For Environmental Samples (e.g., Water, Soil):
Water Samples: SPE is the method of choice. Large volumes of water can be passed through an SPE cartridge (e.g., C18 or a mixed-mode polymer) to concentrate the analyte before elution with a small volume of organic solvent. nih.gov
Plant or Soil Samples: Initial extraction is typically performed using a solvent, such as through maceration with ethanol (B145695) or sonication with an appropriate solvent mixture. cmbr-journal.com The resulting extract is often complex and requires further cleanup, commonly by LLE or SPE, before instrumental analysis.
Computational Drug Design and in Silico Screening
Quantitative Structure-Activity Relationship (QSAR) Modeling for Methyl 1-methylpiperidine-2-carboxylate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel derivatives and guide the synthesis of more effective molecules. scispace.comresearchgate.net
For derivatives of the piperidine (B6355638) scaffold, to which this compound belongs, various QSAR studies have been successfully conducted. These studies often employ a range of molecular descriptors, including 2D topological descriptors and 3D autocorrelation descriptors, to quantify the structural features of the molecules. nih.govnih.gov The process involves building a model using a "training set" of compounds with known activities and then validating its predictive power with an external "test set." jmchemsci.com
Multiple linear regression (MLR) is a common statistical method used to build these models, but more complex, non-linear relationships are often captured using machine learning approaches like support vector machines (SVM), artificial neural networks (ANN), and projection pursuit regression (PPR). researchgate.netnih.gov For instance, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti, achieving high determination coefficients (r²) of over 0.85 for the training sets and 0.8 for the test sets using MLR and linear SVM. nih.gov Another study on furan-pyrazole piperidine derivatives as Akt1 inhibitors demonstrated robust and predictive models with strong internal and external validation metrics. nih.gov These examples underscore the utility of QSAR in systematically exploring the chemical space around a core scaffold to optimize for a desired biological effect.
Table 1: Examples of QSAR Models for Piperidine Derivatives This table is illustrative and compiles data from various studies on different piperidine-based scaffolds.
| Target Activity | Molecular Scaffold | Descriptors Used | Statistical Method | Key Validation Metrics | Reference |
| Toxicity vs. Aedes aegypti | Piperidines | 2D Topological | OLS-MLR, SVM, PPR, RBFNN | r² > 0.85 (training), r² > 0.80 (test) | nih.gov |
| Akt1 Inhibition | Furan-pyrazole piperidines | 3D and 2D Autocorrelation | Genetic Algorithm (GA) - MLR | r²: 0.742-0.832, Q²LOO: 0.684-0.796 | nih.gov |
| DPP-4 Inhibition | 1,2,3-Triazolopiperidines | Electronic, Molecular | Multilinear Regression (MLR) | r² = 0.594 | scispace.com |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level. mdpi.com By simulating the movements of atoms and molecules over time, MD can elucidate the stability of binding poses, identify key intermolecular interactions like hydrogen bonds, and explore conformational changes in both the ligand and the protein that are crucial for biological function. mdpi.comfrontiersin.org
The process begins with a starting structure, often an experimental protein structure from the Protein Data Bank (PDB) or a docked ligand-protein complex. mdpi.com The system is then solvated in a water box and subjected to force fields (e.g., GROMOS96, OPLS3) that define the physics of the atomic interactions. mdpi.com Analysis of the simulation trajectory can reveal important metrics such as the Root Mean Square Deviation (RMSD), which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. frontiersin.org
Table 2: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex This table presents a generalized overview of a typical MD simulation setup.
| Parameter/Output | Description | Typical Values / Examples | Reference |
| Input | |||
| Force Field | Defines the potential energy function of the system. | GROMOS96, OPLS3, AMBER, CHARMM | mdpi.com |
| Water Model | Explicitly models the solvent environment. | TIP3P, SPC/E | frontiersin.org |
| Simulation Time | The duration of the simulation. | 100 ns - 1 µs | frontiersin.org |
| Output | |||
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone from its initial position, indicating stability. | A stable complex will show a plateau in the RMSD plot over time. | frontiersin.org |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues, indicating flexibility. | High RMSF values can indicate flexible loops or termini. | frontiersin.org |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and target. | Persistent H-bonds with key residues suggest critical interactions. | mdpi.com |
| Binding Free Energy (MM/PBSA, MM/GBSA) | Estimates the free energy of binding for the ligand-protein complex. | Lower values indicate stronger binding affinity. | nih.gov |
Virtual Screening for Novel Ligands Based on this compound Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When based on a known active scaffold like this compound, this approach can rapidly identify novel derivatives with potentially improved properties. The process involves generating a virtual library of compounds by modifying the core scaffold and then using molecular docking to predict the binding mode and affinity of each compound within the target's binding site.
The piperidine scaffold is a common feature in many successful drugs and has been the subject of numerous virtual screening campaigns. For example, structure-based design has led to the development of novel HIV-1 protease inhibitors that incorporate flexible piperidine moieties as P2-ligands to enhance interactions with the enzyme's active site. nih.gov In another effort, novel opioid ligands were developed based on an N-phenyl-N-(piperidin-2-yl)propionamide core, which is structurally related to this compound. nih.gov These studies highlight how the piperidine ring can be used as a foundational element to design potent and selective ligands.
A virtual screening workflow based on the this compound scaffold would involve creating a library of analogs with diverse substituents at the piperidine nitrogen and modifications to the ester group. These analogs would then be docked into the three-dimensional structure of a target protein. The resulting poses would be scored based on factors like intermolecular forces and geometric complementarity, allowing researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and biological testing.
Table 3: Examples of Ligands with Piperidine Scaffolds Identified or Optimized via In Silico Methods This table provides examples from the literature where piperidine-containing compounds were designed or screened for specific biological targets.
| Compound/Series | Target | In Silico Method | Key Finding | Reference |
| N-phenyl-N-(piperidin-2-yl)propionamide derivatives | Opioid Receptors (μ and δ) | Design and SAR | Ligands showed a broad range of binding affinities for μ opioid receptors (4-880 nM). | nih.gov |
| Cyclopropyl-containing PIs with piperidine moieties | HIV-1 Protease | Structure-based design, Docking | Introduction of the piperidine scaffold as a P2-ligand promoted hydrogen bonding and improved potency. | nih.gov |
| Piperine (B192125) Analogs | Survivin | Virtual Screening, Consensus Docking | Identified piperine analogs as potential inhibitors of the anti-apoptotic protein survivin. | nih.gov |
| Phenyl-piperidine derivatives | P2Y14 Receptor | Molecular Modeling | Rigidified piperidine derivatives maintained high affinity, with one enantiomer showing a 3-fold higher affinity. | nih.gov |
Conclusions and Future Research Directions
Summary of Key Findings in Methyl 1-methylpiperidine-2-carboxylate Research
Research specifically focused on this compound is sparse, with much of the available information pertaining to its basic chemical identity and its role as a potential synthetic intermediate. The compound is a derivative of pipecolic acid, a non-proteinogenic amino acid.
Key available data points include its chemical structure and properties, which are well-documented in chemical databases. nih.govsigmaaldrich.com The parent molecule, 1-methylpiperidine-2-carboxylic acid (also known as N-methylpipecolic acid), is a recognized chemical entity, and methods for its synthesis and the synthesis of its hydrochloride salt have been established. nih.govnih.govsigmaaldrich.com The synthesis of related isomers, such as methyl 1-methylpiperidine-4-carboxylate, has been described in detail, often involving the esterification of the corresponding carboxylic acid using reagents like thionyl chloride in methanol (B129727). prepchem.com
While direct biological studies on this compound are not prominent in the literature, research into closely related structures provides context. For instance, N-Hydroxy pipecolic acid methyl ester (MeNHP), a structurally similar molecule, has been identified as a metabolite involved in plant immunity, specifically in Arabidopsis thaliana. nih.gov This finding suggests that derivatives of pipecolic acid can possess significant biological activity. nih.gov Furthermore, other piperidine (B6355638) carboxylate derivatives serve as key intermediates in the synthesis of potent pharmaceuticals, including narcotic analgesics like remifentanil. researchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| CAS Number | 1690-74-0 |
This data is compiled from publicly available chemical databases. nih.govsigmaaldrich.com
Identification of Unexplored Research Avenues and Challenges
The limited body of research on this compound presents numerous opportunities for future investigation. The primary challenge is the current lack of dedicated studies to establish a baseline of its chemical and biological properties.
Unexplored Research Avenues:
Biological Activity Screening: A comprehensive screening of this compound for various biological activities is a critical next step. Given that the piperidine ring is a core structure in many pharmaceuticals, this compound could be evaluated for analgesic, anti-inflammatory, anti-viral, or central nervous system activity. researchgate.net
Pharmacokinetic and Pharmacodynamic Profiling: Should any biological activity be identified, detailed studies into its absorption, distribution, metabolism, and excretion (ADME) would be necessary to determine its potential as a drug candidate.
Stereochemistry and Activity: The compound possesses a chiral center at the 2-position of the piperidine ring. A significant unexplored area is the synthesis and comparative biological evaluation of its individual enantiomers, (R)-Methyl 1-methylpiperidine-2-carboxylate and (S)-Methyl 1-methylpiperidine-2-carboxylate. The biological effects of chiral molecules are often highly dependent on their specific stereochemistry.
Derivatization and Analogue Synthesis: The molecule serves as a scaffold for further chemical modification. The ester and N-methyl groups can be altered to create a library of new compounds for structure-activity relationship (SAR) studies.
Research Challenges:
Optimized Synthesis: While synthesis of related compounds is documented, developing a cost-effective, high-yield, and stereoselective synthesis specifically for this compound is a fundamental challenge that needs to be addressed to enable further research. prepchem.com
Lack of Precedent: The absence of extensive prior research means that initial investigations will be exploratory, without a clear, hypothesis-driven path based on known activities of this specific molecule.
Potential for Translational Research and Industrial Applications
While speculative at this stage, the potential for this compound to be translated into practical applications is rooted in the well-established utility of the piperidine structural motif.
Potential Translational Applications:
Pharmaceutical Intermediate: The most immediate potential application is as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The piperidine core is present in drugs for a wide range of conditions, and this specific ester could offer a novel synthetic route to new or existing medications. researchgate.net
Agrochemicals: Piperidine derivatives are used in the development of pesticides and insecticides. prepchem.com Investigating the potential of this compound in this sector could yield new products for crop protection.
Material Science: The unique structure of the compound could make it a candidate for use in the development of novel polymers or as a ligand in catalysis. Research into spiropyran derivatives for detecting heavy metal ions, which can contain carboxylic acid moieties, points to the broader potential of such functional groups in sensor technology. acs.orgacs.org
Potential Industrial Applications:
Fine Chemical Synthesis: As a functionalized heterocyclic compound, it could be a valuable intermediate for the fine and specialty chemicals industry, which supplies building blocks for various research and manufacturing sectors. pipzine-chem.com
Flavor and Fragrance: Some piperidine derivatives are used in the creation of artificial flavors and fragrances. While there is no current evidence for this application, it remains a theoretical possibility pending sensory evaluation.
Q & A
How can the PICO framework be adapted to structure research questions on the biological activity of this compound?
- Application :
- Population : In vitro cell lines (e.g., neuronal cells for local anesthetic studies).
- Intervention : Dose-dependent exposure to the compound.
- Comparison : Benchmark against Mepivacaine (a structurally related pharmaceutical).
- Outcome : Quantify ion channel inhibition via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
